molecular formula C8H11ClN2O B14460477 5-Chloro-3,6-diethylpyrazin-2(1H)-one CAS No. 73444-19-6

5-Chloro-3,6-diethylpyrazin-2(1H)-one

Cat. No.: B14460477
CAS No.: 73444-19-6
M. Wt: 186.64 g/mol
InChI Key: IMCBHMVZIAQUML-UHFFFAOYSA-N
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Description

5-Chloro-3,6-diethylpyrazin-2(1H)-one is a pyrazinone derivative characterized by a six-membered aromatic ring containing two nitrogen atoms at the 1,4-positions (pyrazine core). The substitution pattern includes a chlorine atom at position 5 and ethyl groups at positions 3 and 4. This compound’s structure imparts unique electronic and steric properties, making it relevant in medicinal chemistry and materials science.

Properties

CAS No.

73444-19-6

Molecular Formula

C8H11ClN2O

Molecular Weight

186.64 g/mol

IUPAC Name

5-chloro-3,6-diethyl-1H-pyrazin-2-one

InChI

InChI=1S/C8H11ClN2O/c1-3-5-7(9)10-6(4-2)8(12)11-5/h3-4H2,1-2H3,(H,11,12)

InChI Key

IMCBHMVZIAQUML-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(N=C(C(=O)N1)CC)Cl

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Group Analysis

Key analogs of 5-chloro-3,6-diethylpyrazin-2(1H)-one include:

Compound Name Substituents Core Structure Key Functional Groups
This compound Cl (C5), Et (C3, C6) Pyrazinone Chloro, ethyl
5-Ethyl-3,6-dimethylpyrazin-2(1H)-one Et (C5), Me (C3, C6) Pyrazinone Ethyl, methyl
3-Amino-6-methylpyrazin-2(1H)-one NH₂ (C3), Me (C6) Pyrazinone Amino, methyl
5-Chloropyrido[3,4-b]pyrazin-2(1H)-one Cl (C5), fused pyridine-pyrazine system Pyrido-pyrazinone Chloro, fused aromatic system

Structural Insights :

  • Chloro vs.
  • Amino Group Effects: 3-Amino-6-methylpyrazin-2(1H)-one exhibits basicity and hydrogen-bonding capacity due to the NH₂ group, contrasting with the chloro-ethyl analog’s lipophilic profile .
  • Fused Ring Systems : 5-Chloropyrido[3,4-b]pyrazin-2(1H)-one’s fused pyridine-pyrazine system extends conjugation, likely improving UV absorption and stability in materials applications .

Physicochemical Properties (Inferred)

Property This compound 5-Ethyl-3,6-dimethylpyrazin-2(1H)-one 3-Amino-6-methylpyrazin-2(1H)-one
Molecular Weight ~215.7 g/mol ~180.2 g/mol ~139.1 g/mol
Polarity Moderate (Cl + Et) Low (Et + Me) High (NH₂)
Lipophilicity (LogP) Higher (diethyl) Moderate (ethyl + methyl) Lower (NH₂)
Reactivity Electrophilic at C5 Less reactive (alkyl substituents) Nucleophilic (NH₂)

Notes:

  • Chlorine’s electronegativity increases acidity at the N-H position compared to alkyl-substituted analogs.
  • Diethyl groups enhance solubility in nonpolar solvents, whereas amino derivatives are water-soluble .

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